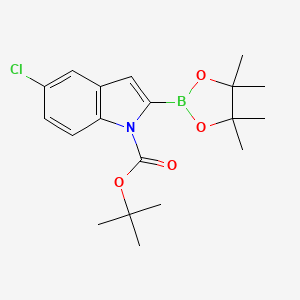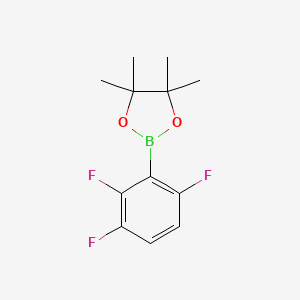
2,2'-(4,7-Dibromo-3-methoxynaphthalene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-(4,7-Dibromo-3-methoxynaphthalene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a complex organic compound characterized by its bromine and methoxy groups on a naphthalene ring, and its boronic ester functionalities. This compound is of interest in various scientific research applications due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the bromination of 3-methoxynaphthalene to introduce bromine atoms at the 4 and 7 positions. Subsequent steps include the formation of boronic ester groups through reactions with boronic acids or borate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale bromination and esterification processes, ensuring high purity and yield. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of the methoxy group to a hydroxyl group.
Reduction: : Reduction of the bromine atoms to hydrogen atoms.
Substitution: : Replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: : Using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: : Using nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: : Formation of 2,2'-(4,7-Dibromo-3-hydroxynaphthalene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
Reduction: : Formation of 2,2'-(4,7-Dimethylnaphthalene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane).
Substitution: : Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
This compound is utilized in various scientific research fields, including:
Chemistry: : As a building block for the synthesis of more complex organic molecules.
Biology: : In the study of biological systems and interactions with biomolecules.
Medicine: : Potential use in drug discovery and development.
Industry: : Application in materials science and the development of advanced materials.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, the boronic ester groups can form reversible covalent bonds with diols, which can be useful in biological systems for targeting specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
This compound is unique due to its specific arrangement of bromine and methoxy groups on the naphthalene ring, as well as its boronic ester functionalities. Similar compounds include:
2,2'-(4,7-Dibromonaphthalene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): : Lacks the methoxy group.
2,2'-(3-Methoxynaphthalene-1,6-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane): : Lacks the bromine atoms.
Eigenschaften
IUPAC Name |
2-[3,8-dibromo-7-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30B2Br2O5/c1-20(2)21(3,4)30-24(29-20)15-12-18(28-9)19(27)14-10-16(17(26)11-13(14)15)25-31-22(5,6)23(7,8)32-25/h10-12H,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPNNBFCSWWICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2Br)C(=CC(=C3Br)OC)B4OC(C(O4)(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30B2Br2O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-([1,1'-Biphenyl]-4-yl(4-fluorophenyl)methyl)-1H-imidazole](/img/structure/B8249002.png)
![10,16-dibromo-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B8249007.png)
![5-(tert-Butyl)benzo[b]thiophen-3-ol](/img/structure/B8249008.png)











